1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3
. The InChI key is IIUVWPOGYTYFPM-UHFFFAOYSA-N
.
3-(Methylsulfanyl)butan-1-ol is classified as an organosulfur compound. Its unique structure contributes to its distinct odor and potential applications in flavor and fragrance industries. The compound is part of a broader category of thiols and alcohols, which are known for their biological activity and sensory properties.
The synthesis of 3-(Methylsulfanyl)butan-1-ol can be accomplished through several methods:
The molecular structure of 3-(Methylsulfanyl)butan-1-ol can be described as follows:
The compound's three-dimensional structure allows for specific interactions with biological receptors, contributing to its sensory properties. The presence of sulfur in its structure is significant for its olfactory characteristics .
3-(Methylsulfanyl)butan-1-ol participates in various chemical reactions:
The mechanism of action for 3-(Methylsulfanyl)butan-1-ol primarily involves its interaction with olfactory receptors in biological systems. The compound's volatility allows it to easily enter the nasal cavity, where it binds to specific receptors responsible for detecting sulfur-containing compounds. This interaction triggers neural pathways that result in the perception of its characteristic odor, often described as "catty" or similar to cooked leeks .
Research indicates that the perception threshold for this compound is around 1500 ng/L, highlighting its potency as an odorant in various contexts .
These properties make it suitable for applications in flavoring and fragrance formulations.
3-(Methylsulfanyl)butan-1-ol has several scientific applications:
Additionally, its presence in natural sources like coffee and wine makes it relevant for studies on flavor development during fermentation processes .
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